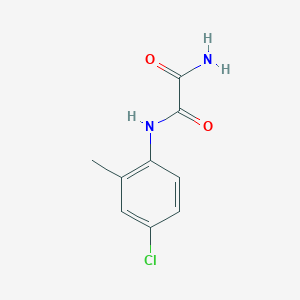

N'-(4-chloro-2-methylphenyl)oxamide

Description

Properties

IUPAC Name |

N'-(4-chloro-2-methylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-5-4-6(10)2-3-7(5)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHALJASHQHPKHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-2-methylphenyl)oxamide typically involves the reaction of 4-chloro-2-methylaniline with oxalyl chloride to form the corresponding oxamide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N’-(4-chloro-2-methylphenyl)oxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-2-methylphenyl)oxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxamides with different oxidation states.

Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides with higher oxidation states, while reduction can produce amines. Substitution reactions can result in various substituted phenyl oxamides .

Scientific Research Applications

N’-(4-chloro-2-methylphenyl)oxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(4-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chloro and methyl groups in the phenyl ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxamide Derivatives with Similar Substituents

N-Benzyl-N'-(4-Chloro-2-Methylphenyl)Oxamide

- Structure : Features a benzyl group on one nitrogen and the 4-chloro-2-methylphenyl group on the other.

- Properties : Higher molecular weight (302.76 g/mol) and hydrophobicity compared to the target compound due to the benzyl group. Applications in materials science are plausible, given the enhanced stability of substituted oxamides .

- Synthesis : Likely involves condensation of benzylamine with oxalic acid derivatives, followed by substitution.

N,N'-Bis(4-Chloro-2-Methylphenyl)-N,N'-Bis(Trifluoromethylsulfonyl)Oxamide

Table 1: Structural Analogs of N'-(4-Chloro-2-Methylphenyl)Oxamide

*Calculated based on molecular formulas.

Oxamide vs. Unsubstituted Oxamide

- Oxamide (H₂NC(O)C(O)NH₂): Applications: Slow-release nitrogen fertilizer due to low solubility (0.04 g/100 mL) and slow hydrolysis . However, steric hindrance might delay hydrolysis, requiring field-specific optimization .

Compounds with Shared 4-Chloro-2-Methylphenyl Substituents

Functional Group Variations

N'-(4-Chloro-2-Methylphenyl)-N,N-Dimethylmethanimidamide (Chlordimeform)

- Structure : Amidines with the same aryl group.

- Applications: Insecticide (now restricted due to toxicity). Highlights the bioactivity of the 4-chloro-2-methylphenyl motif in agrochemicals .

(4-Chloro-2-Methylphenoxy)Acetic Acid

Research Findings and Implications

Agricultural Potential

Toxicity and Environmental Impact

- The 4-chloro-2-methylphenyl group in Chlordimeform raises concerns about bioaccumulation. Similar evaluations are critical for this compound to ensure environmental safety .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N'-(4-chloro-2-methylphenyl)oxamide, and what reaction conditions optimize yield?

- Methodological Answer : A two-step synthesis is typical:

Amide Coupling : React 4-chloro-2-methylaniline with oxalyl chloride in anhydrous dioxane under nitrogen, maintaining temperatures below 40°C to prevent side reactions.

Purification : Crystallize the product using ethanol/water mixtures to achieve >95% purity.

Critical parameters include stoichiometric control (2:1 molar ratio of oxalyl chloride to aniline) and moisture-free conditions to avoid hydrolysis .

- Validation : FTIR and NMR (e.g., δ 170–175 ppm for carbonyl groups in ¹³C-NMR) confirm oxamide bond formation.

Q. How is the purity of this compound assessed using HPLC, and what column conditions are recommended?

- Methodological Answer : Use reverse-phase HPLC with a Newcrom R1 column (C18, 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min. Detection at 254 nm ensures resolution of impurities. Retention times typically range 8–10 minutes under these conditions .

- Data Interpretation : Purity >98% is acceptable for biological assays; deviations may indicate residual solvents or unreacted aniline.

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- FTIR : Look for ν(C=O) stretches at 1670–1690 cm⁻¹ (oxamide carbonyls) and N-H bends at 3300–3350 cm⁻¹.

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm) and carbonyl carbons (δ 165–175 ppm).

- XRD : Single-crystal X-ray diffraction (via SHELXL ) resolves bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer :

- 2D NMR (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings, especially for overlapping aromatic signals.

- Computational Validation : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian 16) to verify assignments .

Q. What strategies mitigate variability in synthesis yields of this compound?

- Methodological Answer :

- DoE Optimization : Use a factorial design to test variables: temperature (25–50°C), solvent (dioxane vs. THF), and catalyst (pyridine vs. DMAP).

- In Situ Monitoring : Track reaction progress via TLC (silica gel, hexane/ethyl acetate 3:1). Stoichiometric excess of oxalyl chloride (1.5 equiv) improves conversion .

- Troubleshooting : Low yields (<60%) often stem from moisture ingress or improper aniline activation.

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cyclooxygenase-2 or kinases). Prioritize poses with ∆G < -7 kcal/mol.

- ADMET Prediction : SwissADME predicts pharmacokinetic properties; focus on logP (optimal 1–3) and PAINS filters to exclude promiscuous binders.

- Validation : Compare predictions with in vitro enzyme inhibition assays (IC₅₀ < 10 µM indicates potential) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.